Palasonin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and epoxidation steps . The reaction conditions typically involve the use of a catalyst such as palladium on carbon for the hydrogenation step and a peracid for the epoxidation step.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as blister beetles, followed by purification processes. The extraction process includes solvent extraction and chromatographic techniques to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Applications De Recherche Scientifique

Botanical Pesticide

Insecticidal Activity Against Plutella xylostella

Palasonin has demonstrated significant insecticidal properties against the diamondback moth, Plutella xylostella, which is notorious for its resistance to various chemical pesticides. Research indicates that this compound exhibits both ingestion and contact toxicity, with an LC50 of 10.72 mg/L for ingestion and an LD50 of 0.22 µg/larva for contact toxicity . The compound's effectiveness is attributed to its ability to disrupt metabolic processes in insects, particularly through the inhibition of detoxification enzymes like glutathione S-transferases (GSTs) and serine/threonine protein phosphatase type 5 (PP5c) .

Resistance Management

The emergence of resistance in P. xylostella necessitates innovative solutions for pest control. Studies have shown that this compound can be integrated into resistance management strategies due to its unique mode of action that differs from conventional insecticides, potentially reducing cross-resistance issues . The compound's metabolic pathways in insects have been explored, revealing that GSTs play a crucial role in detoxifying this compound, which could be leveraged for developing more effective pest management practices .

Medicinal Applications

Anti-inflammatory and Antioxidant Properties

This compound has been investigated for its anti-inflammatory and antioxidant effects. Traditional uses of Butea monosperma include treating various inflammatory conditions, and studies have supported these claims by demonstrating that this compound can inhibit inflammatory mediators and reduce oxidative stress in biological systems . This suggests potential applications in developing treatments for chronic inflammatory diseases.

Potential as an Anticancer Agent

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, although further investigation is required to elucidate the underlying mechanisms and therapeutic potential . This aspect positions this compound as a candidate for future drug development in oncology.

Extraction and Characterization

Optimization of Extraction Methods

The extraction process of this compound has been optimized to enhance yield and purity. Studies report successful extraction methods achieving yields around 0.668 ± 0.080 ‰ under specific conditions (liquid-solid ratio of 10.4 mL/g, extraction temperature of 81.5 °C, and extraction time of 8.4 h) . Characterization techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) have been employed to confirm the structural integrity of the extracted compound .

Summary Table: Applications of this compound

Mécanisme D'action

The mechanism of action of hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione involves the inhibition of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling pathways. By inhibiting PP2A, the compound disrupts various cellular processes, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the calcium/PKC-regulated endoplasmic reticulum stress pathway .

Comparaison Avec Des Composés Similaires

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione can be compared with other similar compounds, such as:

Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione: This compound has similar structural features but differs in its methylation pattern.

Hexahydro-4,7-epoxyisobenzofuran-1,3-dione: Lacks the methyl group at the 3a position, leading to different chemical properties.

Propriétés

Numéro CAS |

127380-62-5 |

|---|---|

Formule moléculaire |

C9H10O4 |

Poids moléculaire |

182.17 g/mol |

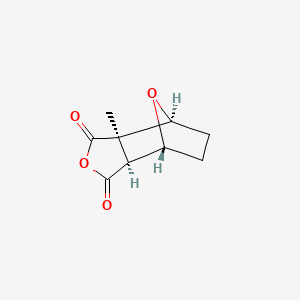

Nom IUPAC |

(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |

Clé InChI |

RJXMWQSSXZMNIT-OLHMAJIHSA-N |

SMILES |

CC12C3CCC(C1C(=O)OC2=O)O3 |

SMILES isomérique |

C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3 |

SMILES canonique |

CC12C3CCC(C1C(=O)OC2=O)O3 |

Synonymes |

palasonin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.